

# spectroscopic data comparison of 4-chloro-6-ethoxyquinoline from different suppliers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-6-ethoxyquinoline

Cat. No.: B010680

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## A Researcher's Guide to Spectroscopic Verification of 4-chloro-6-ethoxyquinoline

For researchers, scientists, and drug development professionals, the consistent quality of chemical reagents is paramount. Variations in the purity and identity of starting materials, such as **4-chloro-6-ethoxyquinoline**, can have a significant impact on experimental outcomes and the validity of research. This guide provides a framework for the comparative spectroscopic analysis of **4-chloro-6-ethoxyquinoline** from different suppliers, ensuring the reliability of your materials.

While direct spectroscopic data from suppliers for **4-chloro-6-ethoxyquinoline** is not always readily available, this guide outlines standardized protocols for in-house verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). By implementing these procedures, researchers can independently assess and compare the quality of this critical reagent from various sources.

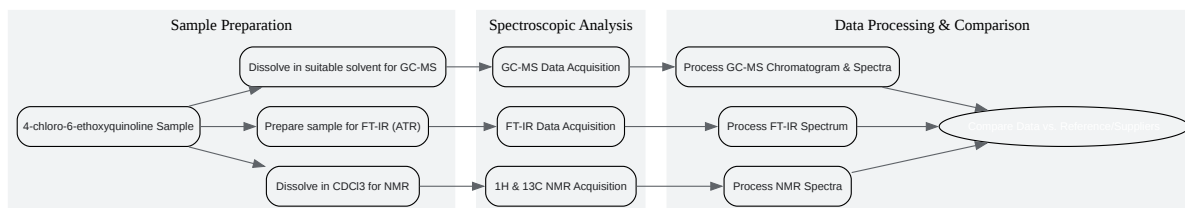
## Comparative Spectroscopic Data

To ensure consistency, it is crucial to acquire and compare spectroscopic data for each batch of **4-chloro-6-ethoxyquinoline**. The following table provides a template for summarizing this data, populated with predicted values for reference.

Supplier	Lot Number	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ [ppm]	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ [ppm]	FT-IR (ATR) ν [cm <sup>-1</sup> ]	GC-MS (EI) m/z	Purity (%)
Supplier A	Populate with experimental data	Populate with experimental data	Populate with experimental data	Populate with experimental data	Populate with experimental data	
Supplier B	Populate with experimental data	Populate with experimental data	Populate with experimental data	Populate with experimental data	Populate with experimental data	
Predicted Data	N/A	~8.6 (d), 8.0 (d), 7.4 (d), 7.3 (dd), 7.1 (s), 4.1 (q), 1.5 (t)	~160, 150, 145, 144, 130, 125, 122, 120, 110, 105, 64, 15	~3100- 3000 (Ar C-H), ~2980- 2850 (Aliph. C- H), ~1600, 1500 (C=C), ~1240 (C- O), ~830 (C-Cl)	207/209 (M/M+2), 179, 172, 144	N/A

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-chloro-6-ethoxyquinoline**.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)